3,5-Diaminopyrazine-2-carbonitrile

Beschreibung

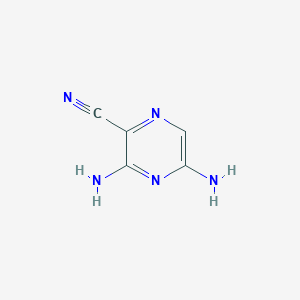

3,5-Diaminopyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with two amino groups at positions 3 and 5 and a nitrile group at position 2. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The amino groups enhance nucleophilicity and hydrogen-bonding capacity, while the nitrile group offers reactivity for further functionalization, such as cyclization or cross-coupling reactions.

Eigenschaften

Molekularformel |

C5H5N5 |

|---|---|

Molekulargewicht |

135.13 g/mol |

IUPAC-Name |

3,5-diaminopyrazine-2-carbonitrile |

InChI |

InChI=1S/C5H5N5/c6-1-3-5(8)10-4(7)2-9-3/h2H,(H4,7,8,10) |

InChI-Schlüssel |

SEOQUFWBUGVPPO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(N=C(C(=N1)C#N)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diaminopyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of 2,3-diaminopyrazine with cyanogen bromide. The reaction is carried out in an organic solvent such as acetonitrile, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Diaminopyrazine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of pyrazine oxides.

Reduction: Conversion to 3,5-diaminopyrazine-2-amine.

Substitution: Formation of N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3,5-Diaminopyrazine-2-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the design of kinase inhibitors.

Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 3,5-diaminopyrazine-2-carbonitrile involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their function. The nitrile group can participate in electrophilic reactions, modifying the activity of enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 3,5-Diaminopyrazine-2-carbonitrile with pyrazine-carbonitrile derivatives and related heterocycles, focusing on structural features, physicochemical properties, and reactivity.

Structural and Functional Group Comparisons

Table 1: Key Structural Differences and Similarities

| Compound Name | Substituents (Positions) | Functional Groups | Molecular Formula |

|---|---|---|---|

| This compound | 2-CN, 3-NH2, 5-NH2 | Nitrile, amine | C5H4N6 |

| 3-Chloropyrazine-2-carbonitrile | 2-CN, 3-Cl | Nitrile, chlorine | C5H2ClN3 |

| 5-Acetylpyrazine-2-carbonitrile | 2-CN, 5-COCH3 | Nitrile, ketone | C7H5N3O |

| (2Z)-2-(4-Cyanobenzylidene)-...* | 6-CN, fused thiazolo-pyrimidine | Nitrile, carbonyl, thiazole | C22H17N3O3S |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The amino groups in this compound are electron-donating, increasing the electron density of the pyrazine ring compared to chlorine (electron-withdrawing) in 3-Chloropyrazine-2-carbonitrile . This difference influences reactivity in electrophilic substitution and metal-catalyzed reactions.

- Nitrile Positioning : The nitrile group at position 2 is conserved across all compared compounds, but its electronic environment varies. For example, in 5-Acetylpyrazine-2-carbonitrile, the adjacent acetyl group may sterically hinder nitrile reactivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Melting Points : Compounds with fused rings (e.g., thiazolo-pyrimidine derivatives like 11b) exhibit higher melting points (213–215°C) due to increased rigidity and intermolecular interactions .

- Nitrile IR Stretches : The nitrile stretching frequency (~2,200 cm⁻¹) is consistent across derivatives, but electron-donating groups (e.g., NH2) may slightly lower the wavenumber compared to electron-withdrawing groups (e.g., Cl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.